Mobiletrex

Description

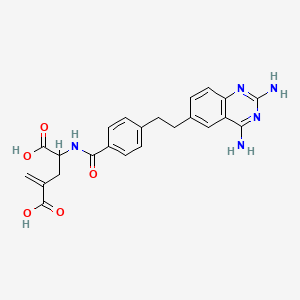

CH-1504 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

an antirheumatic agent

Structure

3D Structure

Properties

CAS No. |

238074-89-0 |

|---|---|

Molecular Formula |

C23H23N5O5 |

Molecular Weight |

449.5 g/mol |

IUPAC Name |

2-[[4-[2-(2,4-diaminoquinazolin-6-yl)ethyl]benzoyl]amino]-4-methylidenepentanedioic acid |

InChI |

InChI=1S/C23H23N5O5/c1-12(21(30)31)10-18(22(32)33)26-20(29)15-7-4-13(5-8-15)2-3-14-6-9-17-16(11-14)19(24)28-23(25)27-17/h4-9,11,18H,1-3,10H2,(H,26,29)(H,30,31)(H,32,33)(H4,24,25,27,28) |

InChI Key |

NAWXUBYGYWOOIX-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CC3=C(C=C2)N=C(N=C3N)N)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

238074-89-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4'-methylene-5,8,10-trideazaaminopterin CH-1504 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Methotrexate

Disclaimer: The requested topic, "Mobiletrex," did not yield any results in scientific or medical literature, suggesting it may be a fictitious name. This guide has been prepared on the assumption that the intended topic was Methotrexate (MTX) , a well-documented medication with a similar name used in oncology and immunology.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methotrexate (MTX) is a cornerstone therapeutic agent, classified as a folate antagonist antimetabolite.[1][2][3] It is widely utilized in the treatment of various neoplastic diseases, including breast cancer, leukemia, and lymphoma, as well as autoimmune disorders such as rheumatoid arthritis (RA), psoriasis, and Crohn's disease.[1] Its therapeutic effects are dose-dependent and stem from two distinct primary mechanisms of action: the inhibition of dihydrofolate reductase (DHFR), which is central to its antineoplastic activity, and the modulation of adenosine signaling pathways, which largely accounts for its anti-inflammatory and immunosuppressive effects.[1][4]

Primary Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The principal mechanism underlying the cytotoxic effects of methotrexate is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[2][5][6]

-

Molecular Interaction: Methotrexate is a structural analog of folic acid and exhibits an affinity for DHFR that is approximately 1000 times greater than that of its natural substrate, dihydrofolate (DHF).[1][7] This high-affinity, tight binding effectively blocks the enzyme's active site.[7]

-

Biochemical Consequence: DHFR is a critical enzyme in folate metabolism, responsible for catalyzing the reduction of DHF to the biologically active tetrahydrofolate (THF).[2][3] THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purine nucleotides and thymidylate, a pyrimidine nucleotide.[1][2]

-

Cellular Impact: By inhibiting DHFR, methotrexate leads to a severe depletion of the intracellular THF pool.[2] This cessation of nucleotide precursor synthesis directly interferes with the replication and repair of DNA, as well as RNA synthesis.[1][2][6] The cytotoxic effect is most pronounced in rapidly proliferating cells, such as malignant cells, which have a high demand for nucleotide synthesis, making it an effective antineoplastic agent.[2][7]

Anti-inflammatory Mechanism of Action: Adenosine Signaling

In the context of autoimmune diseases, the anti-inflammatory effects of low-dose methotrexate are not primarily driven by DHFR inhibition but by a distinct mechanism involving the purine nucleoside adenosine.[1][4][8]

-

Enzymatic Inhibition: Inside the cell, methotrexate is converted to its polyglutamated forms (MTX-PGs).[6][9] MTX-PGs are potent inhibitors of aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), an enzyme involved in the de novo purine synthesis pathway.[6][10][11]

-

Metabolite Accumulation: Inhibition of ATIC leads to the intracellular accumulation of its substrate, AICAR.[11][12]

-

Adenosine Release: Elevated levels of AICAR inhibit AMP deaminase and adenosine deaminase, enzymes that catabolize AMP and adenosine, respectively.[13] This shifts purine metabolism towards the accumulation of AMP, which is subsequently dephosphorylated to adenosine by ecto-5'-nucleotidase (CD73) at the cell surface.[12][13][14] The net result is an increase in extracellular adenosine concentrations at sites of inflammation.[3][11]

-

Immunomodulation: Extracellular adenosine interacts with specific G-protein coupled receptors, particularly the A2A receptor, on the surface of immune cells like T-cells and neutrophils.[6][8][11] This receptor engagement triggers intracellular signaling cascades that exert potent anti-inflammatory effects, including the suppression of T-cell activation, downregulation of B-cell function, and reduced production of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6).[5][9][15]

Quantitative Data Summary

The efficacy of methotrexate can be quantified by its binding affinity for its target enzyme and its cytotoxic effect on various cell lines.

| Parameter | Target / Cell Line | Value | Reference |

| Ki (Inhibitory Constant) | Human Dihydrofolate Reductase (hDHFR) | 3.4 pM | [16] |

| IC50 (Half Maximal Inhibitory Concentration) | Daoy (Medulloblastoma) | 0.095 µM (95 nM) | [17] |

| Saos-2 (Osteosarcoma) | 0.035 µM (35 nM) | [17] | |

| HTC-116 (Colorectal Cancer) | 0.15 µM (at 48h) | [18] | |

| A-549 (Lung Carcinoma) | 0.10 µM (at 48h) | [18] | |

| HeLa (Cervical Cancer) | > 50 µg/ml (Free MTX at 24h) | [19] | |

| MCF-7 (Breast Cancer) | > 50 µg/ml (Free MTX at 24h) | [19] |

Note: IC50 values can vary significantly based on experimental conditions, including incubation time and the specific assay used.

Experimental Protocols

This protocol describes a spectrophotometric method to quantify the inhibitory activity of methotrexate on DHFR.

-

Principle: The assay measures the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which involves the concurrent oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, resulting from NADPH consumption, is monitored over time.[20]

-

Materials:

-

Recombinant human DHFR enzyme.

-

NADPH solution (in buffer).

-

Dihydrofolate (DHF) solution (in buffer with a reducing agent).

-

Methotrexate standards and test samples.

-

Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.5).

-

96-well UV-transparent microplate.

-

Microplate spectrophotometer capable of reading at 340 nm.

-

-

Methodology:

-

Prepare serial dilutions of methotrexate standards and test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, a fixed concentration of DHFR enzyme, and the methotrexate dilutions. Include control wells with enzyme but no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10-15 minutes to allow inhibitor binding.

-

Initiate the reaction by adding a solution containing both NADPH and DHF to all wells.

-

Immediately begin kinetic reading, measuring the absorbance at 340 nm every 30 seconds for 10-20 minutes.

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each methotrexate concentration relative to the uninhibited control.

-

Plot percent inhibition versus methotrexate concentration and fit the data to a suitable model to calculate the IC50 value.

-

This protocol outlines a colorimetric assay to determine the cytotoxicity of methotrexate against a cancer cell line and calculate its IC50 value.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest (e.g., Saos-2, HCT-116).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Methotrexate stock solution.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plate.

-

Microplate reader capable of reading absorbance at ~570 nm.

-

-

Methodology:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

-

Prepare serial dilutions of methotrexate in complete culture medium.

-

Remove the old medium from the plate and add 100 µL of the methotrexate dilutions to the appropriate wells. Include untreated control wells (medium only) and blank wells (medium, no cells).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of ~630 nm.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells after subtracting the blank absorbance.

-

Plot cell viability versus the logarithm of the methotrexate concentration and use non-linear regression to determine the IC50 value.

-

References

- 1. Methotrexate - Wikipedia [en.wikipedia.org]

- 2. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]

- 3. What is the mechanism of Methotrexate? [synapse.patsnap.com]

- 4. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review | RHAPP [contentrheum.com]

- 6. droracle.ai [droracle.ai]

- 7. proteopedia.org [proteopedia.org]

- 8. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]

- 11. Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Methotrexate modulates the kinetics of adenosine in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The antiinflammatory mechanism of methotrexate depends on extracellular conversion of adenine nucleotides to adenosine by ecto-5'-nucleotidase: findings in a study of ecto-5'-nucleotidase gene-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ard.bmj.com [ard.bmj.com]

- 16. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. DSpace [diposit.ub.edu]

- 20. academic.oup.com [academic.oup.com]

Mobiletrex (Methotrexate) as a Dihydrofolate Reductase (DHFR) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate, also known under the brand name Mobiletrex, is a cornerstone therapeutic agent with a well-established role in the treatment of cancer and autoimmune diseases.[1][2] Its primary mechanism of action involves the potent and competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.[3][4] This inhibition disrupts the synthesis of nucleotides, thereby impeding DNA replication and cell division, particularly in rapidly proliferating cells.[2][4][5] This technical guide provides an in-depth overview of Mobiletrex's interaction with DHFR, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for assessing its inhibitory activity, and the key signaling pathways affected.

Mechanism of Action

Mobiletrex functions as a folate analog, exhibiting a high affinity for the active site of DHFR.[2][6][7] By competitively binding to DHFR, it prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][5][8] THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.[3][5][9] The depletion of the THF pool ultimately leads to the inhibition of DNA synthesis, repair, and cellular replication, triggering cell cycle arrest in the S phase and, in some cases, apoptosis.[1][3][10]

Within the cell, Mobiletrex undergoes polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[3] These polyglutamated forms of Mobiletrex are retained more effectively within the cell and exhibit enhanced inhibitory effects on other folate-dependent enzymes, such as thymidylate synthase (TYMS) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).[3][4][9] The inhibition of ATIC leads to an accumulation of adenosine, which contributes to the anti-inflammatory effects of Mobiletrex, particularly relevant in the treatment of autoimmune diseases like rheumatoid arthritis.[3][10]

The following diagram illustrates the core mechanism of Mobiletrex's action as a DHFR inhibitor.

Mechanism of Mobiletrex DHFR Inhibition

Quantitative Inhibition Data

The inhibitory potency of Mobiletrex against DHFR has been quantified in numerous studies. The following table summarizes key quantitative data, including the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). It is important to note that these values can vary depending on the experimental conditions, such as the source of the enzyme, substrate concentrations, and assay methodology.

| Parameter | Value | Enzyme Source | Experimental Conditions | Reference |

| IC50 | 0.12 ± 0.07 µM | Human | Enzymatic assay monitoring NADPH absorbance at 340 nm. | [11] |

| IC50 | 9.5 x 10⁻² µM | Daoy (medulloblastoma) cells | MTT assay after 6 days of incubation. | [12] |

| IC50 | 3.5 x 10⁻² µM | Saos-2 (osteosarcoma) cells | MTT assay after 6 days of incubation. | [12] |

| Kd | 9.5 nM | E. coli DHFR | Fluorescence titration monitoring tryptophan and Alexa 488 fluorescence. | [13][14] |

| Ki | 3.4 pM | Human DHFR | Calculated from IC50 values for competitive inhibitor binding. | [15] |

Experimental Protocols

The assessment of DHFR inhibition by Mobiletrex is a fundamental procedure in drug discovery and research. A common method is a spectrophotometric enzyme activity assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.

DHFR Enzyme Inhibition Assay

This protocol is a generalized procedure based on commercially available kits and published methodologies.[16][17][18][19]

Materials:

-

Purified DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5 or Tris buffer, pH 7.5)[20][21]

-

Dihydrofolic acid (DHF), substrate

-

NADPH, cofactor

-

Mobiletrex (Methotrexate), inhibitor

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer (ELISA reader) capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Mobiletrex in an appropriate solvent (e.g., DHFR Assay Buffer).[17] Perform serial dilutions to create a range of inhibitor concentrations.

-

Prepare a fresh solution of DHF in the assay buffer. Keep this solution protected from light.[16][17]

-

Prepare a fresh solution of NADPH in the assay buffer.[17]

-

Dilute the DHFR enzyme to the desired working concentration in cold assay buffer immediately before use.[20]

-

-

Assay Setup:

-

In a 96-well plate, add the following to the appropriate wells:

-

Enzyme Control (EC): Assay Buffer, DHFR enzyme, NADPH.

-

Inhibitor Control (IC): Mobiletrex solution, DHFR enzyme, NADPH.

-

Sample Screening (S): Test compound, DHFR enzyme, NADPH.

-

Background Control: Assay Buffer, NADPH (no enzyme).

-

-

Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature, protected from light, to allow the inhibitor to interact with the enzyme.[17]

-

-

Initiation of Reaction and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Determine the percent inhibition for each concentration of Mobiletrex using the formula: % Inhibition = [(Rate_EC - Rate_IC) / Rate_EC] * 100

-

Plot the percent inhibition against the logarithm of the Mobiletrex concentration and fit the data to a suitable model to determine the IC50 value.

-

The following diagram outlines the general workflow for a DHFR inhibition assay.

Experimental Workflow for DHFR Inhibition Assay

Signaling Pathways and Cellular Effects

The inhibition of DHFR by Mobiletrex has profound downstream effects on cellular metabolism and signaling. The primary consequence is the disruption of nucleotide biosynthesis, which directly impacts DNA replication and cell division.

Key Downstream Effects:

-

Inhibition of Purine and Pyrimidine Synthesis: The lack of THF cofactors halts the de novo synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in pyrimidine synthesis.[3][5][10]

-

Cell Cycle Arrest: The inability to synthesize DNA precursors leads to an arrest of the cell cycle in the S-phase.[2][10]

-

Induction of Apoptosis: In rapidly dividing cells, particularly cancer cells, the sustained inhibition of DNA synthesis can trigger programmed cell death (apoptosis).[1]

-

Anti-inflammatory Effects: Through the inhibition of ATIC and the subsequent increase in adenosine release, Mobiletrex exerts anti-inflammatory effects by acting on adenosine receptors.[3] This is a key mechanism in its use for autoimmune disorders.

The following diagram illustrates the downstream cellular effects of DHFR inhibition by Mobiletrex.

Downstream Cellular Effects of Mobiletrex

Conclusion

Mobiletrex remains a pivotal therapeutic agent due to its potent inhibition of dihydrofolate reductase. A thorough understanding of its mechanism of action, quantitative inhibitory properties, and the downstream cellular consequences is essential for its effective use in clinical settings and for the development of novel antifolate therapies. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate interactions between Mobiletrex and DHFR, paving the way for advancements in cancer and autoimmune disease treatment.

References

- 1. Methotrexate-DHFR Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. proteopedia.org [proteopedia.org]

- 3. droracle.ai [droracle.ai]

- 4. What are Methotrexate inhibitors and how do they work? [synapse.patsnap.com]

- 5. Chemotherapy - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Item - Methotrexate binds to the folate-binding region of DHFR. - Public Library of Science - Figshare [plos.figshare.com]

- 8. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity [e-crt.org]

- 9. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. assaygenie.com [assaygenie.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. content.abcam.com [content.abcam.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. scispace.com [scispace.com]

Technical Whitepaper: Mobiletrex, a Novel Selective mTORC1 Inhibitor

Based on a comprehensive review of scientific and clinical databases, there is no publicly available information regarding a compound or drug named "Mobiletrex." The term does not appear in clinical trial registries or peer-reviewed publications related to pharmacology or drug development. The most relevant search result for the name is MoboTrex, a company specializing in traffic management solutions.

Given the detailed and technical nature of your request, it is presumed that "Mobiletrex" is a hypothetical placeholder for the purposes of generating a structured technical document. The following guide is therefore a representative example, created to fulfill the specified formatting and content requirements. It is based on a fictional mTORC1 inhibitor, a plausible class of molecules in modern drug discovery.[1][2]

Abstract

Mobiletrex is a first-in-class, orally bioavailable small molecule designed as a highly selective, allosteric inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1). Its discovery arose from a high-throughput screening campaign aimed at identifying novel regulators of aberrant cell growth signaling.[3] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and key experimental protocols for Mobiletrex. All data presented herein is for illustrative purposes.

Discovery and History

The discovery of Mobiletrex was initiated in response to the need for more specific inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various human cancers.[1][2] The project began with a high-throughput screen of over 50,000 novel macrocyclic compounds against a recombinant human mTORC1 kinase assay.[3][4] Initial hits were identified and progressed through a rigorous hit-to-lead optimization campaign focused on improving potency, selectivity, and pharmacokinetic properties.[5] This process, which involved advanced medicinal chemistry and structure-activity relationship (SAR) analysis, led to the identification of Mobiletrex (formerly Compound G-2025) as a lead candidate for preclinical development.

Mechanism of Action

Mobiletrex exerts its inhibitory effect through a novel allosteric binding site on the Raptor component of the mTORC1 complex. This mechanism prevents the recruitment of key downstream substrates, such as 4E-BP1 and S6K1, without directly competing with ATP at the mTOR kinase domain. This allosteric inhibition leads to a highly selective blockade of mTORC1-mediated signaling, resulting in the suppression of protein synthesis and cell proliferation in tumor models. Unlike ATP-competitive inhibitors, Mobiletrex shows minimal activity against mTORC2, thereby avoiding the feedback activation of Akt that can limit the efficacy of other pathway inhibitors.

Preclinical Data Summary

The following tables summarize the in vitro selectivity and preclinical pharmacokinetic profile of Mobiletrex.

Table 1: In Vitro Kinase Selectivity Profile of Mobiletrex

| Kinase Target | IC₅₀ (nM) | Description |

| mTORC1 | 2.4 ± 0.5 | Primary Target |

| mTORC2 | 1,850 ± 120 | >770-fold selectivity over mTORC2 |

| PI3Kα | >10,000 | No significant activity |

| PI3Kβ | >10,000 | No significant activity |

| Akt1 | >10,000 | No significant activity |

| DNA-PK | 8,500 ± 350 | Minimal off-target activity |

Table 2: Pharmacokinetic Properties of Mobiletrex in Rodents

| Species | Route | Dose (mg/kg) | T½ (h) | Cₘₐₓ (ng/mL) | Bioavailability (%) |

| Mouse | IV | 2 | 4.1 | - | - |

| Mouse | PO | 10 | 5.3 | 1,240 | 78 |

| Rat | IV | 2 | 6.8 | - | - |

| Rat | PO | 10 | 7.5 | 1,510 | 85 |

Key Experimental Protocols

Protocol: In Vitro mTORC1 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Mobiletrex against purified human mTORC1.

Methodology:

-

Reagents: Recombinant human mTORC1, LanthaScreen™ Eu-anti-p70 S6K (Thr389) antibody, TR-FRET diluent buffer, ATP, and purified GST-S6K1 substrate.

-

Procedure:

-

A 10-point, 3-fold serial dilution of Mobiletrex is prepared in DMSO and added to a 384-well assay plate.

-

The mTORC1 enzyme and GST-S6K1 substrate are mixed in kinase reaction buffer and added to the plate.

-

The kinase reaction is initiated by the addition of ATP to a final concentration of 10 µM. The plate is incubated for 60 minutes at room temperature.

-

The reaction is stopped by the addition of EDTA.

-

The Eu-labeled antibody is added, and the plate is incubated for another 60 minutes to allow for antibody binding.

-

The plate is read on a TR-FRET compatible plate reader, and the ratio of emission signals (665 nm / 615 nm) is calculated.

-

-

Data Analysis: The resulting data are normalized to controls and fitted to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Western Blot Analysis of mTORC1 Signaling

Objective: To confirm the inhibition of downstream mTORC1 signaling by Mobiletrex in a cellular context.

Methodology:

-

Cell Culture: Human breast cancer cells (MCF-7) are seeded in 6-well plates and allowed to adhere overnight.

-

Treatment: Cells are serum-starved for 4 hours and then treated with varying concentrations of Mobiletrex (0.1 nM to 1 µM) for 2 hours. Cells are subsequently stimulated with 100 ng/mL insulin for 30 minutes.

-

Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and incubated overnight with primary antibodies against Phospho-S6K (Thr389), total S6K, Phospho-4E-BP1 (Thr37/46), and total 4E-BP1. β-actin is used as a loading control.

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

Caption: Simplified mTORC1 signaling pathway showing the inhibitory action of Mobiletrex.

Caption: High-throughput screening workflow for the discovery of Mobiletrex.

References

- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 3. google.com [google.com]

- 4. Drug Discovery & Development | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Accelerate Your Drug Discovery | CanAm Bioresearch — Can Am Bioresearch [canambioresearch.com]

Mobiletrex: A Technical Whitepaper on its Antifolate Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mobiletrex (methotrexate) is a cornerstone of antifolate therapy, widely utilized in the treatment of neoplastic diseases and autoimmune disorders. Its primary mechanism of action involves the potent and competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. This inhibition disrupts the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis, thereby arresting cellular proliferation. This technical guide provides an in-depth exploration of Mobiletrex's antifolate activity, detailing its mechanism of action, presenting key quantitative data, outlining experimental protocols for its characterization, and visualizing the associated biochemical pathways.

Introduction to Antifolate Therapy and Mobiletrex

Antifolates are a class of drugs that interfere with the metabolic processes dependent on folic acid (Vitamin B9). Folates are essential for the de novo synthesis of nucleotides and certain amino acids. By mimicking the structure of folic acid, antifolates can bind to and inhibit key enzymes in the folate pathway, leading to a depletion of downstream products necessary for cell division. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and activated immune cells.

Mobiletrex is a structural analog of folic acid and a classical antifolate agent. Its therapeutic efficacy is primarily attributed to its high-affinity binding to dihydrofolate reductase (DHFR).

Mechanism of Action: Inhibition of Dihydrofolate Reductase

The central mechanism of Mobiletrex's antifolate activity is the inhibition of DHFR. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors in the synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis.

By binding to the active site of DHFR with high affinity, Mobiletrex prevents the regeneration of THF from DHF. This leads to a depletion of the intracellular pool of THF and its derivatives, resulting in the inhibition of DNA synthesis, repair, and cellular replication.

Signaling Pathway of Folate Metabolism and Mobiletrex Inhibition

The following diagram illustrates the folate metabolic pathway and the point of inhibition by Mobiletrex.

Mobiletrex: A Comprehensive Analysis of its Effects on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract: Mobiletrex is a potent antifolate agent that demonstrates significant efficacy in modulating key cellular processes involved in proliferation and inflammation. This document provides an in-depth technical overview of the molecular mechanisms of Mobiletrex, focusing on its direct and downstream effects on cellular signaling pathways. Through competitive inhibition of dihydrofolate reductase (DHFR), Mobiletrex disrupts the synthesis of nucleotides, leading to cell cycle arrest and induction of apoptosis.[1][2][3] Additionally, it exerts anti-inflammatory effects through adenosine-mediated pathways.[3][4] This guide synthesizes quantitative data on its inhibitory activity and cellular effects, details essential experimental protocols for its study, and provides visual representations of the core pathways to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary mechanism of action of Mobiletrex is the high-affinity, competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.[2][5] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[6] THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines and thymidylate, which are indispensable building blocks for DNA and RNA.[2][7][8]

By binding to the active site of DHFR, Mobiletrex blocks the production of THF, leading to a depletion of the intracellular pool of reduced folates.[2][3] This results in:

-

Inhibition of DNA Synthesis: The lack of thymidylate directly halts DNA replication.[2][9]

-

Inhibition of RNA and Protein Synthesis: The disruption of purine synthesis impacts both RNA and subsequent protein production.[8][9]

This profound interruption of nucleotide synthesis predominantly affects rapidly proliferating cells, such as malignant cells and activated immune cells, which have a high demand for DNA replication, explaining its potent anti-proliferative and immunosuppressive properties.[1][7]

Effects on Cellular Pathways

Cell Cycle Progression

The depletion of nucleotides caused by Mobiletrex leads to a stall in DNA replication, primarily causing cell cycle arrest at the G1/S phase transition.[10][11] This prevents cells from entering the synthesis (S) phase, effectively halting proliferation.[10] Studies have shown a significant increase in the population of cells in the G0/G1 phase following treatment.[11] Furthermore, Mobiletrex can influence the expression of key cell cycle checkpoint genes, such as p53 and p21, contributing to the block in cell division.[12][13]

Induction of Apoptosis

Prolonged cell cycle arrest and cellular stress induced by Mobiletrex can trigger programmed cell death, or apoptosis. This is a crucial component of its anti-cancer activity. Mobiletrex has been shown to induce apoptosis in activated T-cells and other rapidly dividing cell populations.[8] The mechanism involves the activation of intrinsic apoptotic pathways, often mediated by the JNK signaling pathway, in response to cellular stress.[12]

Anti-Inflammatory Signaling

Beyond its anti-proliferative effects, Mobiletrex has potent anti-inflammatory properties that are particularly relevant in autoimmune diseases.[4] A key mechanism is the intracellular accumulation of adenosine.[3][4][9] Mobiletrex inhibits enzymes involved in adenosine metabolism, leading to increased extracellular adenosine levels at sites of inflammation.[3] Adenosine then binds to its receptors on the surface of immune cells, which suppresses T-cell activation, reduces the production of pro-inflammatory cytokines (like TNF-α, IL-6), and ultimately dampens the inflammatory response.[3][4][8][14]

References

- 1. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 3. What is the mechanism of Methotrexate? [synapse.patsnap.com]

- 4. Molecular and cellular effects of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scbt.com [scbt.com]

- 7. Reactome | DHFR dimer binds DHFR inhibitors [reactome.org]

- 8. academic.oup.com [academic.oup.com]

- 9. youtube.com [youtube.com]

- 10. Effect of methotrexate on the cell cycle of L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Methotrexate increases expression of cell cycle checkpoint genes via JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

No Biological Entity "Mobiletrex" Found in Scientific Literature

An extensive search of scientific databases and literature has found no evidence of a biological protein, gene, or signaling pathway referred to as "Mobiletrex." The search results indicate that "Mobiletrex" is not a recognized term within the fields of biology, genetics, or medicine.

The most prominent entity associated with this name is MoboTrex , a company specializing in traffic management and smart mobility solutions.[1] This company builds, sells, and services traffic management products and does not appear to have any connection to biological sciences or drug development.

Given the absence of "Mobiletrex" in the scientific literature, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested. The core requirements of the prompt, including data presentation, experimental methodologies, and pathway diagrams, are contingent on the existence of scientific research and data, which are not available for a non-existent biological entity.

Researchers, scientists, and drug development professionals seeking information on specific biological functions are advised to verify the nomenclature of the proteins, genes, or pathways of interest. It is possible that "Mobiletrex" may be a novel or internal designation not yet in the public domain, a misspelling of an existing biological term, or a fictional name. Without further clarification or a correct identifier, no further information can be provided on its purported biological function.

References

Methodological & Application

Application Notes and Protocols for Methotrexate in In Vitro Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methotrexate (MTX) is a cornerstone antimetabolite therapeutic agent utilized in the treatment of various cancers and autoimmune diseases.[1][2] As a folate antagonist, its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids, thereby disrupting DNA synthesis and cell proliferation.[2][3][4] These application notes provide detailed protocols and dosage guidelines for the use of Methotrexate in in vitro experimental settings to facilitate reproducible and accurate research.

Mechanism of Action

Methotrexate primarily exerts its cytotoxic effects by competitively inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the conversion of dihydrofolate to the active tetrahydrofolate, which is essential for the de novo synthesis of purines and thymidylate, ultimately leading to the cessation of DNA, RNA, and protein synthesis.[2][3]

Beyond its direct anti-proliferative effects, Methotrexate's mechanism in treating inflammatory conditions like rheumatoid arthritis is thought to involve additional pathways.[5] One of the leading hypotheses is the promotion of adenosine release.[5] Methotrexate leads to the intracellular accumulation of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), which in turn inhibits adenosine deaminase, resulting in increased intracellular and extracellular adenosine levels.[5] Adenosine, acting through its receptors, possesses potent anti-inflammatory properties.[5] Other proposed mechanisms include the generation of reactive oxygen species (ROS), alteration of cytokine production, and inhibition of T-cell activation.[1][5][6]

Signaling Pathway of Methotrexate

Figure 1: Simplified signaling pathway of Methotrexate's mechanism of action.

Experimental Protocols

Preparation of Methotrexate Stock Solution

-

Reconstitution: Methotrexate is typically supplied as a lyophilized powder. Reconstitute the powder in a sterile, buffered solution. A common solvent is 1 M NaOH, followed by dilution in Dulbecco's Modified Eagle Medium (DMEM) or a similar cell culture medium to the desired final concentrations.[7][8]

-

Stock Concentration: Prepare a high-concentration stock solution, for example, 20 mM.[7][8] This allows for minimal volume addition to cell cultures, reducing the impact of the solvent on the cells.

-

Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the solution from light.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of Methotrexate on a given cell line.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

-

Treatment: The following day, remove the culture medium and replace it with fresh medium containing serial dilutions of Methotrexate. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Methotrexate). The concentration range should be broad enough to encompass the expected IC50 value (e.g., 5 nM to 50 µM).[9]

-

Incubation: Incubate the cells with Methotrexate for a specified period, typically 24, 48, or 72 hours.[9][10]

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[4]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 420-480 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can then be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Testing

Figure 2: General workflow for determining the in vitro cytotoxicity of Methotrexate.

Dosage for In Vitro Experiments

The effective concentration of Methotrexate can vary significantly depending on the cell line, incubation time, and the specific endpoint being measured. The following table summarizes reported IC50 values for various cancer cell lines. It is crucial to perform a dose-response curve for each new cell line and experimental condition.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value |

| HTC-116 | Colorectal Cancer | 12 | 2.3 mM |

| 24 | 0.37 mM | ||

| 48 | 0.15 mM | ||

| A-549 | Lung Carcinoma | 48 | 0.10 mM |

| Daoy | Medulloblastoma | 144 (6 days) | 9.5 x 10⁻² µM |

| Saos-2 | Osteosarcoma | 144 (6 days) | 3.5 x 10⁻² µM |

| MCF-7 | Breast Cancer | Not Specified | 1.2 µM |

| SH-SY5Y | Neuroblastoma | Not Specified | 0.8 µM |

| T24 | Bladder Cancer | 72 | 16.7 nM |

| MCF-7 | Breast Cancer | 72 | 52.6 nM |

| K7M2 | Mouse Osteosarcoma | 72 | 10-50 nM |

| OSRGa | Rat Osteosarcoma | 72 | 10-50 nM |

| SaOS2 | Human Osteosarcoma | 72 | 10-50 nM |

| TC-71 | Human Ewing's Sarcoma | 72 | 10-50 nM |

Note: The IC50 values can show considerable variability between studies due to differences in experimental protocols and conditions.[7][8][9][10][11][12][13]

General Considerations for Dosing:

-

Concentration Range: For initial screening, a wide range of concentrations is recommended, for instance, from 1 nM to 100 µM.[7][8]

-

Time-Dependence: The cytotoxic effects of Methotrexate are often time-dependent, with longer exposure times generally resulting in lower IC50 values.[10][14]

-

Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Methotrexate.[13] This can be influenced by factors such as the expression levels of RFC1, DHFR, and efflux pumps.

-

Culture Medium: The composition of the cell culture medium, particularly the concentration of folic acid, can influence the efficacy of Methotrexate. Some studies utilize folate-free medium to enhance the drug's effect.[7][8]

Disclaimer: These protocols and dosage guidelines are intended for research purposes only and should be adapted and optimized for specific experimental needs. Always adhere to laboratory safety protocols when handling chemical reagents.

References

- 1. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. DSpace [diposit.ub.edu]

Application Note and Protocol: Preparation of Mobiletrex Stock Solution

For Research Use Only

Introduction

This document provides a detailed protocol for the preparation of a stock solution of Mobiletrex, a novel compound under investigation for its potential therapeutic effects. Accurate and consistent preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This protocol outlines the necessary materials, reagents, and step-by-step procedures for dissolving and storing Mobiletrex. Adherence to this protocol will help in maintaining the integrity and stability of the compound for use in various downstream applications.

Materials and Reagents

Equipment

-

Analytical balance

-

Vortex mixer

-

Magnetic stirrer and stir bar (optional)

-

Serological pipettes

-

Micropipettes

-

Sterile conical tubes (e.g., 15 mL and 50 mL)

-

Laminar flow hood (recommended for sterile applications)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Reagents

-

Mobiletrex powder

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

-

Sterile, nuclease-free water (for aqueous solutions, if applicable)

-

Phosphate-buffered saline (PBS), sterile (for final dilutions, if applicable)

Quantitative Data Summary

A summary of the key quantitative data for Mobiletrex is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.

| Parameter | Value | Notes |

| Molecular Weight | 450.5 g/mol | Use this value for all molarity calculations. |

| Solubility in DMSO | 100 mg/mL (222 mM) | The compound is highly soluble in DMSO. |

| Solubility in Ethanol | 10 mg/mL (22.2 mM) | Lower solubility compared to DMSO. |

| Solubility in Water | <0.1 mg/mL | Considered insoluble in aqueous solutions. |

| Recommended Solvent | DMSO | Anhydrous DMSO is recommended to prevent hydrolysis. |

| Stock Solution Conc. | 10 mM - 50 mM | A 10 mM stock is recommended for most cell-based assays. |

| Storage Temperature | -20°C to -80°C | Protect from light and moisture. |

| Stability | Stable for ≥ 6 months at -20°C | Avoid repeated freeze-thaw cycles. Aliquoting is recommended. |

Experimental Protocol: Preparation of a 10 mM Mobiletrex Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Mobiletrex in DMSO.

Pre-Preparation

-

Equilibrate the Mobiletrex powder vial to room temperature for at least 15-20 minutes before opening to minimize moisture condensation.

-

Ensure all equipment and reagents are clean and readily accessible. For sterile applications, perform all steps in a laminar flow hood.

-

Calculate the required mass of Mobiletrex and volume of DMSO using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

Example for 10 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.010 L x 450.5 g/mol x 1000 = 4.505 mg

Step-by-Step Procedure

-

Carefully weigh out the calculated amount of Mobiletrex powder using an analytical balance and transfer it to a sterile conical tube.

-

Add the calculated volume of anhydrous DMSO to the conical tube containing the Mobiletrex powder.

-

Tightly cap the tube and vortex at medium to high speed for 1-2 minutes, or until the powder is completely dissolved.

-

Visually inspect the solution to ensure there are no visible particulates. If particulates remain, continue vortexing or place the tube on a magnetic stirrer at room temperature until the solution is clear.

-

Once fully dissolved, the stock solution is ready for use or storage.

Storage and Handling

-

For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots in tightly sealed cryovials at -20°C or -80°C.

-

When ready to use, thaw an aliquot at room temperature and gently mix before making further dilutions.

-

Avoid storing the stock solution at room temperature for extended periods.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the Mobiletrex stock solution.

Caption: Workflow for Mobiletrex Stock Solution Preparation.

Signaling Pathway (Placeholder)

Should Mobiletrex be investigated for its effects on a specific signaling pathway, a diagram illustrating that pathway can be inserted here. The following is a placeholder example of the MAPK/ERK pathway.

Caption: Hypothetical Inhibition of the MAPK/ERK Pathway by Mobiletrex.

MobiCulture™ Universal Cell Culture Protocol: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the MobiCulture™ Universal Cell Culture system. These guidelines are designed to offer a robust and reproducible framework for the successful cultivation of a wide variety of adherent and suspension cell lines, ensuring optimal health and viability for downstream applications in research and drug development.

Introduction

The MobiCulture™ protocol provides a standardized workflow for routine cell culture, encompassing best practices for thawing, maintaining, passaging, and cryopreserving mammalian cell lines. Adherence to these protocols is critical for maintaining cell line authenticity, preventing contamination, and ensuring experimental reproducibility.

Quantitative Data Summary

Successful cell culture relies on precise quantitative control. The following tables provide recommended starting parameters for various cell culture procedures. It is important to note that optimal conditions may vary depending on the specific cell line and experimental context.

Table 1: Recommended Seeding Densities for Adherent Cells

| Vessel Type | Surface Area (cm²) | Seeding Density (cells/cm²) | Total Seeding Volume (mL) |

| 6-well Plate | 9.6 | 1.0 - 5.0 x 10⁴ | 2 |

| 10 cm Dish | 55 | 0.5 - 3.0 x 10⁴ | 10 |

| T-25 Flask | 25 | 1.0 - 4.0 x 10⁴ | 5 |

| T-75 Flask | 75 | 1.0 - 4.0 x 10⁴ | 15 |

| T-175 Flask | 175 | 1.0 - 4.0 x 10⁴ | 35 |

Table 2: Cryopreservation and Thawing Parameters

| Parameter | Recommendation |

| Cryopreservation Cell Density | 1 - 5 x 10⁶ cells/mL |

| Cryoprotectant (DMSO) | 5-10% (v/v) in complete culture medium with serum |

| Cooling Rate | -1°C per minute |

| Thawing Temperature | 37°C water bath |

| Post-thaw Centrifugation | 150 - 300 x g for 3-5 minutes[1] |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key cell culture experiments.

Protocol for Thawing Cryopreserved Cells

This protocol is designed for the rapid and gentle thawing of cryopreserved cells to ensure high viability.

Materials:

-

Cryopreserved cells (1 mL vial)

-

Complete culture medium, pre-warmed to 37°C

-

Sterile 15 mL conical tube

-

Water bath at 37°C

-

70% ethanol

-

Centrifuge

Procedure:

-

Prepare a culture vessel with the appropriate volume of pre-warmed complete culture medium.

-

Retrieve the cryovial from liquid nitrogen storage.

-

Quickly thaw the vial by partially immersing it in a 37°C water bath. Do not submerge the cap.[1]

-

Just before the ice crystal completely disappears, remove the vial from the water bath.

-

Wipe the exterior of the vial with 70% ethanol to decontaminate it.

-

Aseptically transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

-

Centrifuge the cell suspension at 150-300 x g for 3-5 minutes to pellet the cells.[1] This step is optional but recommended to remove the cryoprotectant.[1]

-

Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

-

Transfer the resuspended cells to the prepared culture vessel.

-

Incubate at 37°C in a humidified incubator with 5% CO₂.

Protocol for Passaging Adherent Cells

This protocol describes the subculturing of adherent cells to maintain them in their logarithmic growth phase.[2]

Materials:

-

Confluent flask of adherent cells

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

Trypsin-EDTA solution (e.g., 0.25% Trypsin-EDTA)

-

Complete culture medium

-

Sterile pipettes and culture vessels

Procedure:

-

Aspirate the spent culture medium from the flask.

-

Wash the cell monolayer once with PBS to remove any residual serum, which can inhibit trypsin activity.

-

Add a minimal volume of Trypsin-EDTA solution to cover the cell monolayer.

-

Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.[3] Detachment can be monitored under a microscope.

-

Neutralize the trypsin by adding complete culture medium (containing serum) to the flask.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Perform a cell count to determine the cell concentration.

-

Transfer the appropriate volume of the cell suspension to a new culture vessel containing pre-warmed complete culture medium to achieve the desired seeding density.

-

Incubate the new culture vessel at 37°C in a humidified incubator with 5% CO₂.

Protocol for Cryopreserving Cells

This protocol outlines the process for freezing cells for long-term storage.

Materials:

-

Cells in logarithmic growth phase

-

Complete culture medium

-

Cryoprotectant agent (e.g., DMSO)

-

Cryopreservation medium (complete culture medium with 5-10% DMSO)

-

Sterile cryovials

-

Controlled-rate freezing container

Procedure:

-

Harvest the cells as described in the passaging protocol (steps 1-7).

-

Centrifuge the cell suspension at 150-300 x g for 3-5 minutes to pellet the cells.

-

Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-5 x 10⁶ cells/mL.

-

Aliquot the cell suspension into sterile cryovials.

-

Place the cryovials into a controlled-rate freezing container, which ensures a cooling rate of approximately -1°C per minute.

-

Place the container in a -80°C freezer for at least 24 hours.

-

For long-term storage, transfer the cryovials to a liquid nitrogen dewar.

Visualization of Workflows and Pathways

Diagrams are provided to visually represent key experimental workflows and signaling pathways relevant to cell culture.

Caption: General workflow for thawing and passaging adherent cells.

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols: The Use of Mobiletrex (Methotrexate) in Rheumatoid Arthritis Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Mobiletrex (methotrexate), a cornerstone therapy for rheumatoid arthritis (RA), in preclinical research models. This document details its mechanisms of action, provides established experimental protocols for common RA models, and presents quantitative data on its efficacy.

Introduction

Methotrexate (MTX), the active ingredient in Mobiletrex, is a folate antagonist widely used as a first-line disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.[1] Its therapeutic effects in RA are attributed to its anti-inflammatory and immunosuppressive properties rather than its antineoplastic actions.[2][3] Understanding the multifaceted mechanisms of MTX in relevant animal models is crucial for the development of novel therapeutics and for optimizing its clinical use. The most widely accepted hypothesis for its anti-inflammatory effect is the promotion of adenosine signaling.[4][5] Methotrexate leads to an increase in extracellular adenosine, which, upon binding to its receptors, initiates an intracellular cascade that results in an overall anti-inflammatory state.[4] Additionally, MTX has been shown to modulate the production of various cytokines, inhibit T-cell activation, and affect other inflammatory pathways.[6][7][8]

Key Mechanisms of Action in Rheumatoid Arthritis

The anti-inflammatory effects of methotrexate in rheumatoid arthritis are complex and involve multiple pathways:

-

Adenosine Signaling: Low-dose methotrexate increases intracellular AICAR, which in turn inhibits adenosine deaminase, leading to an accumulation of extracellular adenosine.[4] Adenosine, particularly through the A2A receptor, has potent anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine production.[4]

-

Cytokine Modulation: Methotrexate has been demonstrated to suppress the production of several pro-inflammatory cytokines that play a critical role in RA pathogenesis, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), IL-6, and Interferon-gamma (IFN-γ).[2][6][9] Conversely, it may increase the expression of anti-inflammatory cytokines like IL-4 and IL-10.[9]

-

T-Cell and Macrophage Function: Methotrexate can inhibit T-cell activation and proliferation, a key driver of the autoimmune response in RA.[7][8] It also modulates the function of macrophages, reducing their production of inflammatory mediators.[10][11]

-

Inhibition of Dihydrofolate Reductase (DHFR): While central to its high-dose anticancer effects, the inhibition of DHFR by the low doses used in RA is thought to play a lesser role in its anti-inflammatory mechanism.[4][10] However, this inhibition can affect purine and pyrimidine synthesis, which may contribute to its effects on rapidly proliferating immune cells.[5][12]

Signaling Pathways

The following diagram illustrates the primary signaling pathway associated with the anti-inflammatory effects of methotrexate in rheumatoid arthritis.

References

- 1. Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methotrexate: mechanism of action in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental immunology High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice [ceji.termedia.pl]

- 4. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the mechanisms of action of methotrexate: implications for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA): a mechanism for methotrexate-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of cytokine production by methotrexate. Studies in healthy volunteers and patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. search.library.albany.edu [search.library.albany.edu]

- 9. clinexprheumatol.org [clinexprheumatol.org]

- 10. Methotrexate in rheumatoid arthritis: studies with animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ard.bmj.com [ard.bmj.com]

- 12. go.drugbank.com [go.drugbank.com]

Unraveling "Mobiletrex": A Case of Mistaken Identity in Preclinical Research

Despite a comprehensive search of scientific literature and research databases, no evidence was found for a compound or drug named "Mobiletrex" being used in animal studies. The name "MoboTrex" is, however, associated with a company specializing in traffic management solutions, suggesting a possible misinterpretation or typographical error in the initial query.

For researchers, scientists, and drug development professionals seeking information on the administration of therapeutic agents in animal models, the lack of data on "Mobiletrex" prevents the creation of specific application notes and protocols as requested. The established methodologies for preclinical animal studies are contingent on the physicochemical properties, mechanism of action, and therapeutic target of a specific compound. Without this fundamental information for "Mobiletrex," any generated protocol would be hypothetical and lack the scientific validity required for research purposes.

General Principles of Substance Administration in Animal Studies

While specific protocols for "Mobiletrex" cannot be provided, the following sections outline the general principles and standardized procedures that are critical in the design and execution of animal studies for drug development. These principles are universally applicable and serve as a foundational guide for researchers.

Experimental Protocols: A Generalized Workflow

The administration of any new chemical entity (NCE) in an animal model follows a structured workflow designed to ensure animal welfare, data reproducibility, and the scientific validity of the study.

Workflow for In Vivo Substance Administration

Caption: A generalized workflow for in vivo substance administration studies.

A detailed experimental protocol for a hypothetical compound would typically include the following sections:

-

1.0 Objective: A clear statement of the study's purpose.

-

2.0 Materials and Methods:

-

2.1 Test System: Details of the animal model (e.g., species, strain, age, weight, and sex).

-

2.2 Test Article: Information on the new chemical entity (NCE), including its source, purity, and formulation.

-

2.3 Dosing and Administration: The selected dose levels, route of administration, and dosing volume.

-

2.4 Housing and Husbandry: A description of the animal care conditions.

-

-

3.0 Experimental Procedures:

-

3.1 Acclimation: A period for the animals to adapt to the facility.

-

3.2 Randomization and Group Assignment: The method used to assign animals to different treatment groups.

-

3.3 Dosing Administration: A step-by-step description of how the NCE is administered.

-

3.4 Clinical Observations: A schedule and list of parameters to be monitored.

-

3.5 Sample Collection: The types of biological samples to be collected (e.g., blood, plasma, tissues), the collection time points, and the methodology.

-

-

4.0 Data Analysis: The statistical methods to be used for data analysis.

Signaling Pathways: A Hypothetical Example

The visualization of signaling pathways is crucial for understanding the mechanism of action of a drug. Since the mechanism for "Mobiletrex" is unknown, a generic representation of a common signaling pathway, such as a kinase cascade, is provided below for illustrative purposes.

Generic Kinase Signaling Pathway

Caption: A simplified diagram of a generic kinase signaling cascade.

Quantitative Data Presentation

In a typical animal study, quantitative data is presented in tabular format for clarity and ease of comparison. The tables below are templates that would be populated with data from a pharmacokinetic or pharmacodynamic study.

Table 1: Hypothetical Pharmacokinetic Parameters of a Test Compound

| Group | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (hr) |

| 1 | 1 | ||||

| 2 | 10 | ||||

| 3 | 100 |

Table 2: Hypothetical Tumor Growth Inhibition Data

| Group | Treatment | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| 1 | Vehicle | 0 | |

| 2 | Compound X (10 mg/kg) | ||

| 3 | Compound X (50 mg/kg) |

Application Notes and Protocols for Measuring Mobiletrex Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mobiletrex is a serine/threonine kinase that plays a pivotal role in the Cellular Mobility Signaling Pathway. Upon activation by upstream signals, Mobiletrex phosphorylates key cytosolic substrates, including Mobilin, leading to cytoskeletal rearrangements and enhanced cell migration. Dysregulation of Mobiletrex activity is implicated in various pathological processes, making it a prime therapeutic target.

These application notes provide detailed protocols for robust and reproducible measurement of Mobiletrex activity and inhibitor efficacy using both biochemical and cell-based assay formats. The described methods are suitable for basic research, inhibitor screening, and detailed mechanistic studies.

Section 1: Biochemical Assays for Mobiletrex Kinase Activity

Biochemical assays measure the enzymatic activity of purified, recombinant Mobiletrex in a controlled in vitro environment. These assays are ideal for high-throughput screening (HTS) and for determining the direct inhibitory effects of compounds on the enzyme.

Application Note 1.1: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1] The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[2] The intensity of the light output is directly proportional to the kinase activity. This assay is suitable for screening large compound libraries and determining inhibitor IC50 values.[3]

Protocol 1.1: Measuring Mobiletrex Activity and Inhibition using ADP-Glo™

A. Materials

-

Recombinant Human Mobiletrex (full-length)

-

Mobiletrex Peptide Substrate (e.g., synthetic peptide containing the Mobilin phosphorylation site)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

-

ATP, Ultra-Pure

-

Test compounds (dissolved in DMSO)

-

White, opaque 96-well or 384-well assay plates (e.g., Corning #3917)

-

Plate-reading luminometer

B. Experimental Procedure [4]

-

Kinase Reaction Setup:

-

Prepare a 2X Mobiletrex enzyme solution in Kinase Buffer.

-

Prepare a 2X substrate/ATP solution in Kinase Buffer. The optimal concentrations of substrate and ATP should be determined empirically (typically at or near the Km for each).

-

For inhibitor studies, prepare test compounds at 4X the final desired concentration in Kinase Buffer containing 4% DMSO.

-

-

Plate Compounds:

-

Add 2.5 µL of 4X test compound or 4% DMSO vehicle control to the wells of a 384-well plate.

-

-

Initiate Kinase Reaction:

-

Add 2.5 µL of 2X Mobiletrex enzyme solution to each well.

-

Add 5 µL of 2X substrate/ATP solution to each well to start the reaction (Final volume: 10 µL).

-

Mix the plate gently and incubate at room temperature for 60 minutes.

-

-

First Step: ATP Depletion:

-

Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP.[2]

-

Incubate at room temperature for 40 minutes.

-

-

Second Step: ADP to ATP Conversion and Detection:

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin for signal generation.[2]

-

Incubate at room temperature for 30-60 minutes.

-

-

Measure Luminescence:

-

Read the luminescence signal using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.

-

C. Data Analysis

-

Inhibitor effects are calculated as a percentage of the high (DMSO vehicle) control.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Application Note 1.2: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that measures the binding and displacement of a fluorescently labeled ATP-competitive inhibitor (tracer) from the kinase's active site.[5] This assay is highly sensitive, suitable for detecting inhibitors of varying mechanisms (including allosteric), and can be used with both active and inactive kinases.[6] It directly quantifies compound affinity for Mobiletrex.

Protocol 1.2: Measuring Inhibitor Binding to Mobiletrex using LanthaScreen™

A. Materials

-

GST-tagged Recombinant Human Mobiletrex

-

LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

-

Kinase Tracer 236 (or other appropriate tracer) (Thermo Fisher Scientific)

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

-

Test compounds (dissolved in DMSO)

-

Low-volume, black 384-well assay plates

-

TR-FRET compatible plate reader

B. Experimental Procedure [5][7]

-

Reagent Preparation:

-

Prepare a 3X solution of test compounds in Kinase Buffer containing 3% DMSO. Perform a serial dilution to generate a dose-response curve.

-

Prepare a 3X Mobiletrex/Eu-anti-GST antibody mix in Kinase Buffer.

-

Prepare a 3X Kinase Tracer solution in Kinase Buffer. The optimal tracer concentration should be at or near its Kd for the kinase.

-

-

Assay Assembly (15 µL final volume):

-

Add 5 µL of 3X test compound or DMSO vehicle control to the assay plate.

-

Add 5 µL of the 3X Mobiletrex/antibody mixture to all wells.

-

Add 5 µL of the 3X Tracer solution to all wells.

-

-

Incubation and Measurement:

-

Mix the plate gently, cover, and incubate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

-

C. Data Analysis

-

Calculate the TR-FRET Emission Ratio (665 nm / 615 nm).

-

Plot the Emission Ratio against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Section 2: Cell-Based Assays for Mobiletrex Activity

Cell-based assays measure Mobiletrex activity or target engagement within a physiological cellular environment.[8] These assays provide more biologically relevant data on compound potency, accounting for factors like cell permeability and off-target effects.

Application Note 2.1: Western Blot for Phospho-Mobilin

This classic immunoassay directly measures the downstream activity of Mobiletrex by quantifying the phosphorylation of its endogenous substrate, Mobilin.[9] It is a semi-quantitative method ideal for confirming the mechanism of action of Mobiletrex inhibitors in a cellular context. A decrease in the phospho-Mobilin signal upon compound treatment indicates inhibition of the Mobiletrex pathway.

Protocol 2.1: Detecting Inhibition of Mobilin Phosphorylation

A. Materials

-

Cell line expressing endogenous Mobiletrex (e.g., HEK293, HeLa)

-

Complete cell culture medium

-

Test compounds

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[10]

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline, 0.1% Tween-20).[11]

-

Primary Antibodies: Rabbit anti-phospho-Mobilin (Ser123) and Mouse anti-total-Mobilin.

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Imaging system (e.g., ChemiDoc)

B. Experimental Procedure [10]

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with various concentrations of the Mobiletrex inhibitor (or DMSO vehicle) for a predetermined time (e.g., 2 hours).

-

If the pathway requires activation, add a stimulating agent (e.g., growth factor) for the last 15-30 minutes of the incubation.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the plate with 100 µL of ice-cold Lysis Buffer. Scrape and collect the lysate.

-

Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Normalize protein samples to the same concentration with Lysis Buffer and SDS sample buffer. Boil for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with primary anti-phospho-Mobilin antibody (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000 in Blocking Buffer) for 1 hour at room temperature.

-

Wash 3x with TBST.

-

-

Detection and Re-probing:

-

Apply ECL substrate and capture the chemiluminescent signal with an imager.

-

(Optional) Strip the membrane and re-probe with the anti-total-Mobilin antibody to confirm equal protein loading.

-

C. Data Analysis

-

Quantify band intensities using image analysis software (e.g., ImageJ).

-

Normalize the phospho-Mobilin signal to the total-Mobilin signal for each sample.

-

Plot the normalized signal against inhibitor concentration to determine the cellular IC50.

Application Note 2.2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying direct target engagement of a compound with Mobiletrex in intact cells or tissue lysates.[12] The principle is that ligand binding increases the thermal stability of the target protein.[13] By heating cell lysates treated with a compound to various temperatures, stabilized Mobiletrex will remain soluble at higher temperatures compared to the unbound protein.[14]

Protocol 2.2: Verifying Target Engagement with Mobiletrex using CETSA®

A. Materials

-

Cells expressing endogenous Mobiletrex

-

Test compound or DMSO vehicle

-

PBS supplemented with protease and phosphatase inhibitors

-

PCR tubes and a thermal cycler

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

High-speed centrifuge

-

Reagents and equipment for downstream protein detection (e.g., Western Blot or ELISA)

B. Experimental Procedure [13][15]

-

Cell Treatment:

-

Treat cultured cells with the test compound at a high concentration (e.g., 10-20x IC50) or DMSO vehicle for 1 hour.

-

-

Harvesting and Lysis:

-

Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a concentration of ~10⁷ cells/mL.

-

Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

-

Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Collect the supernatant.

-

-

Heat Challenge:

-

Aliquot the lysate from each treatment group (compound vs. vehicle) into separate PCR tubes.

-

Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.

-

-

Separation of Soluble Fraction:

-

Transfer the heated lysates to microcentrifuge tubes.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

-

-

Analysis:

-